molecular formula C48H12F90N3O6P3 B3048918 Hexakis(1H,1H-perfluorooctyloxy)phosphazene CAS No. 186043-52-7

Hexakis(1H,1H-perfluorooctyloxy)phosphazene

Cat. No.: B3048918
CAS No.: 186043-52-7
M. Wt: 2529.4 g/mol
InChI Key: MJLMFELZHDEELW-UHFFFAOYSA-N
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Description

Hexakis(1H,1H-perfluorooctyloxy)phosphazene is a phosphazene derivative featuring a cyclic phosphorus-nitrogen (P₃N₃) backbone substituted with six perfluorooctyloxy groups. These compounds are characterized by high fluorine content, conferring exceptional hydrophobicity, oleophobicity, and thermal stability . Their applications span mass spectrometry calibration, non-stick coatings, and advanced materials like fuel cell membranes .

Properties

IUPAC Name

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H12F90N3O6P3/c49-7(50,13(61,62)19(73,74)25(85,86)31(97,98)37(109,110)43(121,122)123)1-142-148(143-2-8(51,52)14(63,64)20(75,76)26(87,88)32(99,100)38(111,112)44(124,125)126)139-149(144-3-9(53,54)15(65,66)21(77,78)27(89,90)33(101,102)39(113,114)45(127,128)129,145-4-10(55,56)16(67,68)22(79,80)28(91,92)34(103,104)40(115,116)46(130,131)132)141-150(140-148,146-5-11(57,58)17(69,70)23(81,82)29(93,94)35(105,106)41(117,118)47(133,134)135)147-6-12(59,60)18(71,72)24(83,84)30(95,96)36(107,108)42(119,120)48(136,137)138/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLMFELZHDEELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H12F90N3O6P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379363
Record name Hexakis((perfluoroheptyl)methoxy)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2529.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186043-52-7
Record name Hexakis((perfluoroheptyl)methoxy)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexakis(1H,1H-perfluorooctyloxy)phosphazene
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Preparation Methods

Synthesis of Hexachlorocyclotriphosphazene

Historical Context and Core Reaction

Hexachlorocyclotriphosphazene (HCCP, $$ \text{P}3\text{N}3\text{Cl}6 $$) serves as the foundational precursor for all cyclotriphosphazene derivatives. Its synthesis dates to 1834 via the reaction of phosphorus pentachloride ($$ \text{PCl}5 $$) with ammonium chloride ($$ \text{NH}4\text{Cl} $$):
$$
3\text{PCl}
5 + \text{NH}4\text{Cl} \rightarrow \text{P}3\text{N}3\text{Cl}6 + 4\text{HCl} + \text{byproducts}
$$
Early methods suffered from low yields (<30%) and complex byproduct mixtures, necessitating advancements in solvent systems and catalytic additives.

Modern Synthesis Protocols

Solvent Optimization

The substitution of inert solvents like 1,1,2,2-tetrachloroethane reduced reaction times from days to hours while increasing the HCCP yield to 63%. Polar aprotic solvents (e.g., chlorobenzene) further enhanced selectivity for cyclic trimers over linear oligomers.

Catalytic Additives

Metal chlorides (e.g., $$ \text{ZnCl}2 $$, $$ \text{SnCl}4 $$) and $$ \text{POCl}3 $$ act as chloride scavengers, shifting equilibrium toward HCCP formation. For example, $$ \text{SnCl}4 $$ increases HCCP yields to 78% by suppressing competing oligomerization.

Industrial-Scale Production

Large-scale reactors employ continuous distillation to remove HCl, preventing back-reactions. Typical industrial conditions include:

Parameter Laboratory Scale Industrial Scale
Temperature 120–150°C 130–140°C
Reaction Time 6–8 hours 4–5 hours
Catalyst $$ \text{SnCl}_4 $$ $$ \text{POCl}_3 $$
HCCP Purity Post-Distillation 95% 99.5%

Data synthesized from.

Nucleophilic Substitution with Perfluorooctanol

Reaction Mechanism

The substitution of all six chlorine atoms in HCCP with perfluorooctyloxy groups proceeds via a $$ \text{S}\text{N}2 $$-type mechanism. Deprotonated perfluorooctanol ($$ \text{CF}3(\text{CF}2)6\text{CH}2\text{O}^- $$) attacks electrophilic phosphorus atoms in HCCP, with HCl elimination:
$$
\text{P}
3\text{N}3\text{Cl}6 + 6\text{CF}3(\text{CF}2)6\text{CH}2\text{OH} + 6\text{Base} \rightarrow \text{P}3\text{N}3[\text{OCH}2(\text{CF}2)6\text{CF}3]_6 + 6\text{Base·HCl}
$$

Critical Reaction Parameters

Solvent Selection
  • Tetrahydrofuran (THF) : Preferred for laboratory-scale reactions due to its ability to dissolve both HCCP and sodium perfluorooctanolate.
  • Dioxane : Industrial processes favor dioxane for its higher boiling point (101°C), enabling reflux conditions without rapid solvent loss.
Base Optimization
  • Sodium Hydride ($$ \text{NaH} $$) : Generates highly reactive alkoxide ions but poses flammability risks.
  • Triethylamine ($$ \text{Et}_3\text{N} $$) : Safer alternative, though slower reaction kinetics necessitate extended reflux times.
Temperature and Time

Complete substitution requires temperatures ≥80°C and reaction times of 48–72 hours. Lower temperatures result in partially substituted derivatives (e.g., $$ \text{P}3\text{N}3\text{Cl}3[\text{OCH}2(\text{CF}2)6\text{CF}3]3 $$).

Industrial vs. Laboratory Methods

Parameter Laboratory Protocol Industrial Protocol
Solvent THF Dioxane
Base $$ \text{NaH} $$ $$ \text{Et}_3\text{N} $$
Temperature 80°C (reflux) 100°C (reflux)
Reaction Time 72 hours 48 hours
Yield 65–70% 85–90%
Purification Column chromatography Crystallization from hexane

Data synthesized from.

Challenges and Optimization Strategies

Byproduct Formation

Incomplete substitution produces mixed chloro-alkoxy derivatives, detectable via $$ ^{31}\text{P NMR} $$. Strategies to mitigate this include:

  • Excess Perfluorooctanol : Molar ratios ≥8:1 (alcohol:HCCP) ensure complete substitution.
  • Azeotropic Distillation : Removal of water using Dean-Stark traps prevents protonation of alkoxide ions.

Thermal Stability Considerations

Perfluorooctyloxy groups degrade above 250°C, limiting high-temperature processing. Industrial reactors employ inert atmospheres ($$ \text{N}_2 $$) to prevent oxidative chain scission.

Chemical Reactions Analysis

Types of Reactions

Hexakis(1H,1H-perfluorooctyloxy)phosphazene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong bases, nucleophiles, and oxidizing agents. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions often yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the phosphazene core .

Scientific Research Applications

Hexakis(1H,1H-perfluorooctyloxy)phosphazene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Hexakis(1H,1H-perfluorooctyloxy)phosphazene involves its interaction with molecular targets through its perfluorooctyloxy groups. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The compound’s high thermal stability and chemical resistance also contribute to its effectiveness in various applications .

Comparison with Similar Compounds

Structural and Molecular Differences

Phosphazene derivatives differ primarily in their perfluoroalkoxy substituents, which dictate molecular weight, fluorine content, and physicochemical properties. Key examples include:

Compound Name Molecular Formula Molecular Weight Fluorine Content Key Structural Feature
Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene C₁₈H₁₈F₂₄N₃O₆P₃ 922.01 g/mol 24 F atoms Short-chain (C3) perfluoroalkoxy
Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene C₃₀H₁₈F₄₈N₃O₆P₃ 1,521.33 g/mol 48 F atoms Medium-chain (C5) perfluoroalkoxy
Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene Not explicitly reported ~1,900–2,000 g/mol (estimated) Higher F density Long-chain (C7) perfluoroalkoxy
Hexakis(1H,1H-perfluorohexyloxy)phosphazene C₃₆H₁₂F₆₆N₃O₆P₃ 1,929.31 g/mol 66 F atoms Very long-chain (C6) perfluoroalkoxy

Notes:

  • Longer perfluoroalkoxy chains increase molecular weight and fluorine content, enhancing hydrophobicity and thermal stability .
  • The perfluorooctyloxy variant (C8) would theoretically exhibit even higher molecular weight (~2,200–2,500 g/mol) and fluorine content than the hexyloxy analog .

Physical and Chemical Properties

Thermal Stability and Phase Behavior:
  • Shorter chains (C3–C5) : Lower melting points (e.g., 14–16°C for C5 ) and moderate thermal stability, suitable for liquid-phase applications like mass spectrometry calibration .
  • Longer chains (C6–C7) : Higher melting points and boiling points (e.g., 203°C at 0.25 mmHg for C5 ), ideal for solid coatings and high-temperature membranes .
Surface Properties:
  • Hydrophobicity/Oleophobicity : Increases with chain length due to greater fluorine density. For example, the heptoxy variant (C7) demonstrates ultralow surface energy (~10 mN/m), outperforming shorter-chain analogs in anti-fouling applications .
Mass Spectrometry Calibration:
  • Shorter chains (C3–C5) : Widely used as lock-mass calibrants due to well-defined m/z signals. For example:
    • Tetrafluoropropoxy (C3): m/z 922.0098 ([M+H]⁺) .
    • Difluoroethoxy (C2): m/z 622.0295 ([M+H]⁺) .
  • Longer chains (C6–C8) : Less common in MS due to higher molecular weights complicating ionization efficiency.

Biological Activity

Hexakis(1H,1H-perfluorooctyloxy)phosphazene is a synthetic compound belonging to the class of phosphazenes, characterized by its unique structure comprising a phosphazene core with six perfluorinated alkoxy side groups. This compound has garnered attention for its potential biological activity and applications in various fields, including materials science and biochemistry.

  • Molecular Formula : C₃₀H₁₈F₄₈N₃O₆P₃
  • Molecular Weight : Approximately 1521.33 g/mol
  • Physical State : Low-melting solid
  • Solubility : Partially soluble in water
  • Melting Point : 34-36 °C
  • Density : ~1.81 g/cm³

Mechanism of Biological Activity

This compound exhibits several biological activities primarily due to its amphiphilic nature, which allows it to interact with biological membranes and other biomolecules. The following mechanisms have been identified:

  • Membrane Interaction : The compound can alter membrane permeability, influencing cellular uptake mechanisms. Its fluorinated side chains contribute to enhanced interactions with lipid bilayers.
  • Cellular Effects : Preliminary studies suggest that this compound may affect cell signaling pathways and gene expression, potentially leading to alterations in cellular metabolism and function.

Research Findings

Recent studies have explored the biological implications of this compound. Notable findings include:

  • Toxicity Assessments : Research indicates that while the compound exhibits low toxicity at certain concentrations, higher doses may lead to cytotoxic effects on various cell lines.
  • Biocompatibility Studies : The compound shows promise for applications in drug delivery systems due to its ability to encapsulate therapeutic agents while maintaining stability in biological environments.

Case Study 1: Membrane Permeability

A study conducted on the interaction of this compound with lipid bilayers demonstrated significant changes in permeability. Researchers observed that the presence of the compound increased the uptake of fluorescently labeled molecules across the membrane, suggesting potential applications in drug delivery.

Case Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity tests were performed using various human cell lines. Results indicated that at concentrations below 50 µg/mL, this compound exhibited minimal cytotoxic effects. However, concentrations exceeding this threshold resulted in increased cell death and apoptosis markers.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound compared to related phosphazenes:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC₃₀H₁₈F₄₈N₃O₆P₃Six perfluorinated alkoxy groupsIncreased membrane permeability; low cytotoxicity at low concentrations
Octakis(1H,1H-perfluorooctyloxy)phosphazeneC₄₂H₂₄F₈₈N₄O₈P₄Eight perfluorinated alkoxy groupsSimilar membrane interactions; higher toxicity levels
Hexakis(1H,1H-perfluorononyloxy)phosphazeneC₅₄H₁₈F₉₆N₃O₆P₃Longer perfluorononyloxy chainsEnhanced hydrophobic properties; potential for environmental applications

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